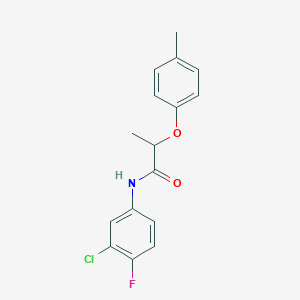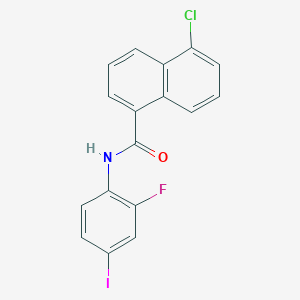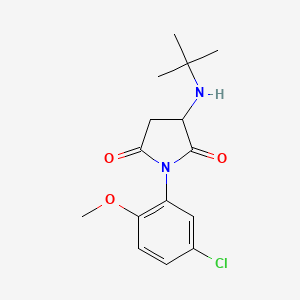
N-(3-chloro-4-fluorophenyl)-2-(4-methylphenoxy)propanamide
描述
N-(3-chloro-4-fluorophenyl)-2-(4-methylphenoxy)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, a methyl group on the phenoxy ring, and a propanamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-2-(4-methylphenoxy)propanamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3-chloro-4-fluoroaniline with 4-methylphenol in the presence of a base such as sodium hydroxide to form the intermediate 3-chloro-4-fluoro-N-(4-methylphenoxy)aniline.
Amidation Reaction: The intermediate is then reacted with propanoyl chloride in the presence of a base such as pyridine to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-(3-chloro-4-fluorophenyl)-2-(4-methylphenoxy)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amide moiety.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products
Substitution Reactions: Products include substituted derivatives of the original compound.
Oxidation: Oxidation products may include carboxylic acids or ketones.
Reduction: Reduction products may include amines or alcohols.
Hydrolysis: Hydrolysis yields the corresponding carboxylic acid and amine.
科学研究应用
N-(3-chloro-4-fluorophenyl)-2-(4-methylphenoxy)propanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory or anticancer agents.
Materials Science: The compound is studied for its potential use in the synthesis of advanced materials, such as polymers or coatings with specific properties.
Biological Studies: It is used in biological research to study its effects on cellular processes and its potential as a biochemical tool.
Industrial Applications: The compound is explored for its use in various industrial processes, including the synthesis of specialty chemicals and intermediates.
作用机制
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-(4-methylphenoxy)propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The interaction with molecular targets can affect various biochemical pathways, such as signal transduction, gene expression, or metabolic processes.
相似化合物的比较
N-(3-chloro-4-fluorophenyl)-2-(4-methylphenoxy)propanamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as N-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenoxy)propanamide or N-(3-chloro-4-fluorophenyl)-2-(4-ethylphenoxy)propanamide share structural similarities.
Uniqueness: The presence of the 4-methylphenoxy group in this compound may confer unique properties, such as specific binding affinity or reactivity, distinguishing it from other similar compounds.
属性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(4-methylphenoxy)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNO2/c1-10-3-6-13(7-4-10)21-11(2)16(20)19-12-5-8-15(18)14(17)9-12/h3-9,11H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKBSHNBBNVRQRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C)C(=O)NC2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(2-chlorophenyl)-5-methyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B4228300.png)
![N-(3,4-dichlorophenyl)-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B4228304.png)
![N-[2-(cyclopentyloxy)benzyl]-1-phenylethanamine](/img/structure/B4228305.png)
![1-(3-Chloro-4-fluorophenyl)-3-{4-[(4-methoxyphenyl)amino]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B4228306.png)
![N-(2-methyl-4-{[2-(4-morpholinyl)-5-nitrobenzoyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B4228309.png)
![N-[(Furan-2-YL)methyl]-1-(2-methoxybenzoyl)-3-(pyridin-3-YL)-1H-1,2,4-triazol-5-amine](/img/structure/B4228318.png)
![2-{1-[(4-fluorophenyl)carbamothioyl]-3-oxopiperazin-2-yl}-N-(3-methoxyphenyl)acetamide](/img/structure/B4228320.png)


![N-{[5-(butan-2-yl)-2-hydroxyphenyl]carbamothioyl}-5-chloronaphthalene-1-carboxamide](/img/structure/B4228359.png)
![2,4-dichloro-N-[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide](/img/structure/B4228361.png)
![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-phenylbutanamide](/img/structure/B4228365.png)
![N~1~-ETHYL-2-[1-(4-FLUOROBENZYL)-3-(4-METHOXYBENZYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]ACETAMIDE](/img/structure/B4228371.png)
![1-(4-Chlorophenyl)-3-{4-[(4-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B4228391.png)
